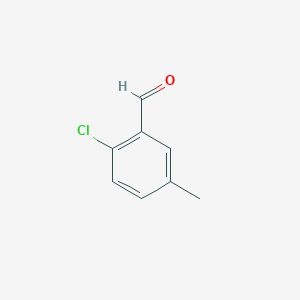
2-Chloro-5-methylbenzaldehyde
Vue d'ensemble
Description
2-Chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Méthodes De Préparation
2-Chloro-5-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of 5-methylbenzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as catalytic chlorination, which can be optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
2-Chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloro-5-methylbenzoic acid. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-chloro-5-methylbenzyl alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom and the aldehyde group. This makes it susceptible to nucleophilic attack, facilitating various substitution and addition reactions .
In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylbenzaldehyde can be compared with other similar compounds, such as:
5-Chloro-2-methylbenzaldehyde: This isomer has the chlorine and methyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
2-Chloro-4-methylbenzaldehyde: Another isomer with a different substitution pattern, which can affect its behavior in chemical reactions.
2-Bromo-5-methylbenzaldehyde: Similar to this compound but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
2-chloro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCLRALWLMDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-09-7 | |
| Record name | 2-chloro-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3000493.png)

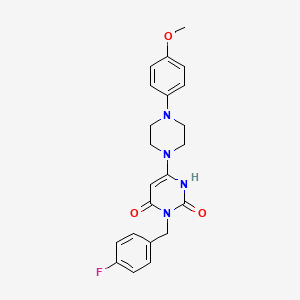

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
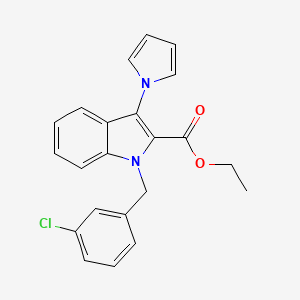
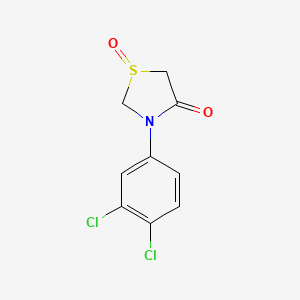
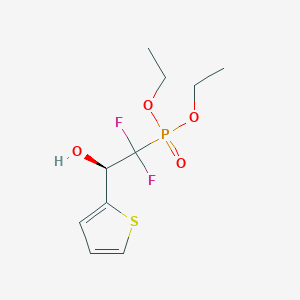
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)
